molecular formula C17H19NO2 B3880984 4-methyl-3-oxo-4-phenyl-2-oxaspiro[4.5]decane-1-carbonitrile

4-methyl-3-oxo-4-phenyl-2-oxaspiro[4.5]decane-1-carbonitrile

Cat. No.: B3880984
M. Wt: 269.34 g/mol
InChI Key: WRUVMRDSJUDWRJ-UHFFFAOYSA-N
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Description

4-methyl-3-oxo-4-phenyl-2-oxaspiro[45]decane-1-carbonitrile is a complex organic compound characterized by its spirocyclic structure This compound features a unique arrangement of a spiro-connected oxaspirodecane ring system with a phenyl group and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-oxo-4-phenyl-2-oxaspiro[4.5]decane-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the spirocyclic core, followed by the introduction of the phenyl and nitrile groups. Key steps may include:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving suitable precursors.

    Functional Group Introduction: The phenyl group can be introduced via Friedel-Crafts acylation, while the nitrile group can be added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-oxo-4-phenyl-2-oxaspiro[4.5]decane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-methyl-3-oxo-4-phenyl-2-oxaspiro[4.5]decane-1-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological targets.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-methyl-3-oxo-4-phenyl-2-oxaspiro[4.5]decane-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-N-phenyl-1-oxaspiro[4.5]decane-4-carboxamide: This compound shares a similar spirocyclic core but differs in the functional groups attached.

    3-methyl-2-oxaspiro[4.5]decan-1-one: Another spirocyclic compound with a different substitution pattern.

Uniqueness

4-methyl-3-oxo-4-phenyl-2-oxaspiro[4.5]decane-1-carbonitrile is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-3-oxo-4-phenyl-2-oxaspiro[4.5]decane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-16(13-8-4-2-5-9-13)15(19)20-14(12-18)17(16)10-6-3-7-11-17/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUVMRDSJUDWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OC(C12CCCCC2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-3-oxo-4-phenyl-2-oxaspiro[4.5]decane-1-carbonitrile
Reactant of Route 2
4-methyl-3-oxo-4-phenyl-2-oxaspiro[4.5]decane-1-carbonitrile
Reactant of Route 3
4-methyl-3-oxo-4-phenyl-2-oxaspiro[4.5]decane-1-carbonitrile
Reactant of Route 4
4-methyl-3-oxo-4-phenyl-2-oxaspiro[4.5]decane-1-carbonitrile
Reactant of Route 5
4-methyl-3-oxo-4-phenyl-2-oxaspiro[4.5]decane-1-carbonitrile
Reactant of Route 6
4-methyl-3-oxo-4-phenyl-2-oxaspiro[4.5]decane-1-carbonitrile

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